Colistin sodium methanesulfonate
Overview
Description
Synthesis Analysis
CMS is produced by the sulfomethylation of colistin. This process involves reacting the primary amine groups of L-α-γ-diaminobutyric acid residues in colistin with formaldehyde followed by sodium bisulfite. This modification increases the solubility and reduces the nephrotoxicity of colistin while maintaining its antimicrobial activity. The complexity of CMS's structure, due to its heterogeneity and the presence of multiple methanesulfonate groups, makes its synthesis challenging.
Molecular Structure Analysis
The molecular structure of CMS consists of colistin with methanesulfonate groups attached to its amino groups. These modifications result in a molecule that is more water-soluble than colistin itself. The structure of CMS allows for its solubilization and delivery in various pharmaceutical forms. Once administered, CMS is converted back to colistin, primarily in the kidneys, where it exerts its bactericidal effects.
Chemical Reactions and Properties
CMS undergoes hydrolysis in aqueous solutions and biological fluids, leading to the release of the active antibiotic colistin. This hydrolysis can be influenced by factors such as temperature and pH. The stability of CMS and colistin in different media, including water, plasma, and pharmaceutical preparations, has been extensively studied. These studies show that CMS is relatively stable under refrigeration but can rapidly hydrolyze at body temperature to release colistin.
Physical Properties Analysis
The physical properties of CMS, including its stability in aqueous media and plasma, are critical for its pharmaceutical formulation and therapeutic use. CMS's stability varies with temperature and the medium's pH. It is stable in water at low temperatures but degrades in isotonic phosphate buffer and human plasma at 37°C. The formulation of CMS for inhalation or injection requires careful consideration of these properties to ensure that it remains stable until administered.
Chemical Properties Analysis
CMS's chemical properties, particularly its reaction with formaldehyde and sulfite, result in a complex equilibrium in solution. This equilibrium involves the formation of hydroxymethylamino compounds and sulfite ions, which are essential for the compound's activity and stability. The interaction of CMS with additional molecules of formaldehyde bisulfite can further modify its chemical structure, affecting its solubility, stability, and biological activity.
References (Sources)
- (Li et al., 2003): Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma.
- (McMillan & Pattison, 1969): Dissociations of Aminomethanesulfonates in Aqueous Solution.
- (Michalopoulos et al., 2005): The Significance of Different Formulations of Aerosolized Colistin.
Scientific Research Applications
Treatment of Pseudomonas Aeruginosa in Cystic Fibrosis : CMS is effective against Pseudomonas aeruginosa infections in cystic fibrosis patients. It demonstrates a slower killing action and shorter post-antibiotic effects compared to colistin, which may be beneficial in certain treatments (Li et al., 2001).
Respiratory Infections : When administered pulmonarily, CMS achieves high and sustained exposure in the lungs, making it a promising option for respiratory infections. This method of delivery results in high lung exposure and minimal systemic exposure, especially beneficial for cystic fibrosis patients (Yapa et al., 2013); (Yapa et al., 2014).
Nosocomial Pneumonia Treatment : Colistimethate sodium, a less toxic form of colistin, has been used to treat nosocomial pneumonia caused by multi-drug-resistant Gram-negative bacteria due to its fewer adverse effects (Michalopoulos et al., 2005).
Treatment in Critically Ill Patients : CMS, often administered with colistin, is used in critically ill patients undergoing continuous venovenous hemodiafiltration (Li et al., 2005).
Alternative to Colistin : A PEGylated colistin prodrug showed potential as an alternative for treating multidrug-resistant gram-negative bacteria, with similar or better antimicrobial performance and no nephrotoxicity after systemic administration (Zhu et al., 2017).
Stability in Pharmaceutical Formulations : The stability of CMS in pharmaceutical formulations and solutions is influenced by concentration and temperature, which impacts its formulation and clinical use (Wallace et al., 2008).
Treatment in Infants and Children : CMS has been found effective and safe for intramuscular treatment of bacterial infections in infants and children (Walker & Patrón, 1965).
Renal Toxicity Concerns : A study on rats suggested that extended-interval dosing of CMS could lead to more severe renal lesions, indicating a potential for increased renal toxicity (Wallace et al., 2008).
Pharmacokinetics and Dosing : Various studies have explored the pharmacokinetics of CMS, including methods for its direct quantification, stability in different media, and the implications of these factors on dosing regimens (Niece & Akers, 2015); (Li et al., 2003).
Allergic Reactions : CMS can evoke contact dermatitis, as evidenced in a case study of a 4-year-old girl developing this condition after using an ophthalmic solution containing sodium colistimethate (Sasaki et al., 1998).
Central Nervous System Infections : Intraventricular or intrathecal administration of colistin is effective against multidrug-resistant Gram-negative central nervous system infections (Imberti et al., 2014).
Combination Therapy with Other Antibiotics : Using CMS in combination with other antibiotics can maximize the efficacy against multidrug-resistant bacteria while minimizing resistance emergence (Bergen et al., 2012).
Safety And Hazards
Future Directions
Resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses and a plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin . The use of a loading dose might reduce the emergence of resistance but the use of colistin in combination also seems necessary .
properties
IUPAC Name |
pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWHCHZFYPIVRV-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H105N16Na5O28S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
12705-41-8 (Parent), 8068-28-8 (di-hydrochloride salt) | |
Record name | Colistimethate sodium [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colistinmethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1749.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colistimethate | |
CAS RN |
8068-28-8, 12705-41-8 | |
Record name | Colistimethate sodium [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colistinmethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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